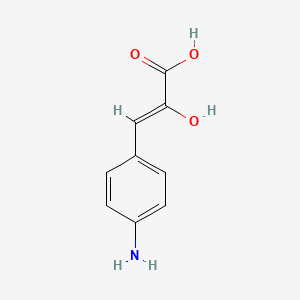

3-(4-Aminophenyl)-2-hydroxyacrylicacid

Description

3-(4-Aminophenyl)-2-hydroxyacrylic acid is an aromatic acrylic acid derivative characterized by a hydroxyl group at the β-position of the acrylic acid backbone and a para-aminophenyl substituent. This compound has been identified in natural sources such as Aconitum tanguticum, a Tibetan medicinal plant, where it is isolated alongside other bioactive phenolic acids and alkaloids . Synthetic routes to this compound often involve condensation reactions, such as those between glucose derivatives and aminophenyl-thioquinazolinones, followed by acetylation or other functional group modifications .

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(Z)-3-(4-aminophenyl)-2-hydroxyprop-2-enoic acid |

InChI |

InChI=1S/C9H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,11H,10H2,(H,12,13)/b8-5- |

InChI Key |

IIQAZLQNXDNISW-YVMONPNESA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C(=O)O)\O)N |

Canonical SMILES |

C1=CC(=CC=C1C=C(C(=O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-2-hydroxyacrylicacid typically involves the reaction of 4-aminophenyl derivatives with hydroxyacrylic acid precursors. One common method involves the amidation reaction of p-nitroaniline with an acylating agent, followed by catalytic hydrogenation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-2-hydroxyacrylicacid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

3-(4-Aminophenyl)-2-hydroxyacrylicacid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-2-hydroxyacrylicacid involves its interaction with specific molecular targets. For instance, it can bind to enzymes and alter their activity, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs of 3-(4-aminophenyl)-2-hydroxyacrylic acid, highlighting differences in functional groups and their implications:

Physicochemical Properties

- Acidity: The β-hydroxyl group increases acidity (pKa ~3–4) relative to methoxy or ketone-substituted analogs. For example, 3-(4-Aminophenyl)-2-oxopropanoic acid (pKa ~4–5) is less acidic due to the electron-withdrawing ketone .

- Thermal Stability : Derivatives with acetylated hydroxyls (e.g., tetra-O-acetyl-glucose conjugates) exhibit higher thermal stability, as seen in acetylation products of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.